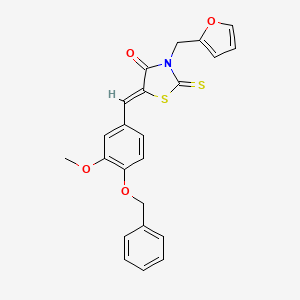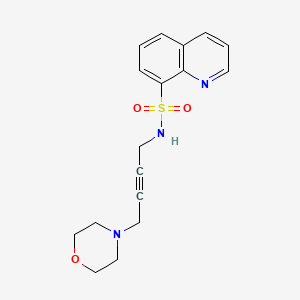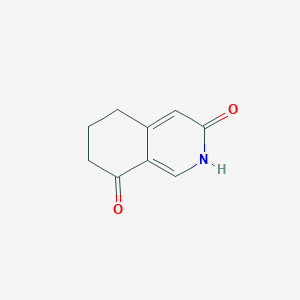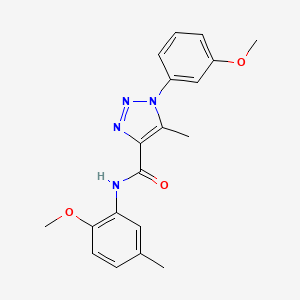
(Z)-5-(4-(benzyloxy)-3-methoxybenzylidene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups in space. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For example, the furan ring is an aromatic heterocycle and could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of the polar methoxy and benzyloxy groups could affect the compound’s solubility in different solvents .Aplicaciones Científicas De Investigación
Supramolecular Structures
(Z)-5-(4-(benzyloxy)-3-methoxybenzylidene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one, part of the 2-thioxothiazolidin-4-one derivatives, has been studied for its supramolecular structures. Delgado et al. (2005) observed that such compounds form complex sheets and chains of rings through hydrogen bonds, contributing to our understanding of their molecular arrangements (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).
Antimicrobial Activity
Research on derivatives of this compound has shown significant antimicrobial activity. PansareDattatraya and Devan (2015) synthesized and tested a series of (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acid derivatives, revealing their potential in combating various bacterial strains (PansareDattatraya & Devan, 2015).
Anticancer Properties
These derivatives have also been evaluated for their anticancer properties. Deep et al. (2016) synthesized a novel series of 4-thiazolidinone derivatives and found that certain compounds exhibited significant anticancer activity in vitro (Deep, Kumar, Narasimhan, Lim, Ramasamy, Mishra, & Mani, 2016).
Enzyme Inhibition
A study by Cheng Lingjuan et al. (2012) focused on the inhibitory effect of a similar derivative, (Z)-5-(4-(2-Methoxyethoxy)benzylidene)-2-thioxothiazolidin-4-one, on tyrosinase in yacon. This research contributes to understanding how these compounds can inhibit specific enzymes, which is useful in various biochemical applications (Cheng Lingjuan, Tang Xuejuan, Zhao Liang-zhong, & Li Jin-bing, 2012).
Pro-drug Potential
Berry et al. (1997) explored the potential of a 5-nitrofuran-2-ylmethyl group as a bioreductively activated pro-drug system. Their findings suggest that derivatives of thioxothiazolidin-4-one could be used in developing pro-drugs for targeting hypoxic solid tumours (Berry, Watson, Whish, & Threadgill, 1997).
Structural Analysis
Khelloul et al. (2016) conducted a comprehensive study on the crystal structure and computational analysis of a thiazolidin-4-one derivative. This research provides valuable insight into the molecular and solid state structure of these compounds, which is crucial for their application in various fields (Khelloul, Toubal, Benhalima, Rahmani, Chouaih, Djafri, & Hamzaoui, 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S2/c1-26-20-12-17(9-10-19(20)28-15-16-6-3-2-4-7-16)13-21-22(25)24(23(29)30-21)14-18-8-5-11-27-18/h2-13H,14-15H2,1H3/b21-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQYWZPUIANKTH-BKUYFWCQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(4-(benzyloxy)-3-methoxybenzylidene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[1-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2640446.png)

![2-Chloro-N-[2-(1H-indazol-6-yl)ethyl]acetamide](/img/structure/B2640448.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylpropanamide](/img/structure/B2640449.png)
![2-(Cyclohexylsulfonyl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B2640450.png)

![6-Bromo-2-(trifluoromethyl)benzo[b]thiophene](/img/structure/B2640452.png)
![3,4,5,6-tetrachloro-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2640453.png)
![3-{[(4-Chlorophenyl)(phenyl)methyl]thio}-1,2,4-thiadiazol-5-amine](/img/structure/B2640454.png)
![N-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B2640458.png)
![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-fluoro-4-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2640461.png)
![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2640462.png)